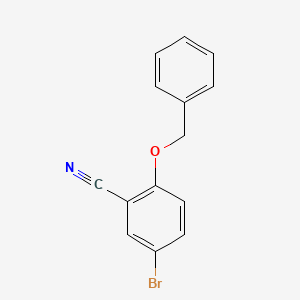

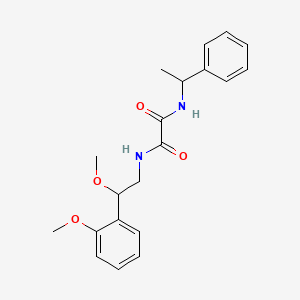

2-(苄氧基)-5-溴苯甲腈

货号:

B2977143

CAS 编号:

835898-37-8

分子量:

288.144

InChI 键:

PEIVFKIPZRHNDR-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and spectral properties. It also includes studying the compound’s stability under various conditions .科学研究应用

合成和化学反应

- 2-氨基苯甲腈的合成: 陈等人(2018 年) 的研究描述了从 2-芳基吲哚制备 2-氨基苯甲腈,可用于合成苯并恶唑酮。这涉及铁 (III) 催化的 C-C 键断裂,并突出了该过程的廉价催化剂和可扩展性。

- 铁 (II)-环戊二烯基化合物的抗癌活性: Pilon 等人(2020 年)探索了包括 4-溴苯甲腈衍生物在内的化合物,揭示了对结直肠癌和三阴性乳腺癌细胞的强效活性,表明了潜在的生物医学应用 (Pilon 等人,2020 年)。

- 芳基卤化物酰胺化催化: Yin 和 Buchwald(2002 年)研究了涉及 4-溴苯甲腈的钯催化偶联过程,突出了其在 C-N 键形成反应中的效用 (Yin 和 Buchwald,2002 年)。

农业和环境应用

- 转基因植物中的除草剂抗性: Stalker 等人(1988 年)证明了细菌解毒基因用于除草剂溴苯腈(与溴苯甲腈相关)在转基因烟草植物中的应用。这赋予了对除草剂的抗性,展示了除草剂抗性作物的创新方法 (Stalker 等人,1988 年)。

制药和医学研究

- 异黄酮的合成: Horie 等人(1996 年)讨论了从包括溴苯甲腈衍生物在内的化合物开始合成异黄酮。这些化合物在药物化学中具有重要意义,特别是在癌症治疗中 (Horie 等人,1996 年)。

光物理研究

- 取代卤代苯酚的光化学: Bonnichon 等人(1999 年)研究了类似 5-氯-2-羟基苯甲腈的化合物的 photochemistry,这可能提供对类似溴苯甲腈衍生物在光物理条件下的行为的见解 (Bonnichon 等人,1999 年)。

电催化

- 苄基溴化物的电催化还原: Isse 等人(2006 年)研究了苄基溴化物在银阴极上的还原,提供了对可能与类似溴苯甲腈化合物相关的电催化过程的见解 (Isse 等人,2006 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-bromo-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIVFKIPZRHNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

5-Bromo-2-hydroxybenzonitrile, benzyl bromide and potassium carbonate were reacted in DMF at room temperature to obtain 2-(benzyloxy)-5-bromobenzonitrile. EI: 287, 289.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

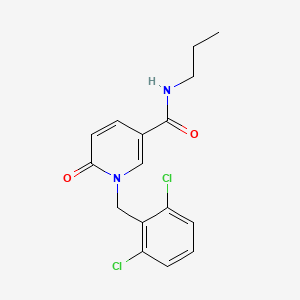

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B2977060.png)

![methyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2977064.png)

![1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B2977065.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2977070.png)

![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)

![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)

![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)